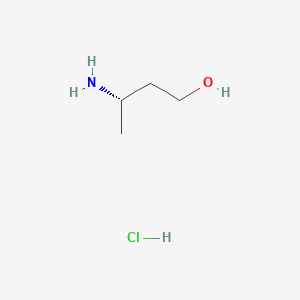

(S)-3-Aminobutan-1-ol hydrochloride

Overview

Description

(S)-3-Aminobutan-1-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of butanol, featuring an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Aminobutan-1-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-3-Aminobutan-1-one using a reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically occurs under mild conditions, yielding the desired product with high enantiomeric purity.

Another method involves the catalytic hydrogenation of (S)-3-Aminobutan-1-one using a palladium catalyst. This method also requires hydrochloric acid to form the hydrochloride salt, ensuring the product’s stability and solubility.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and palladium catalysts to achieve efficient conversion rates. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Aminobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (S)-3-Aminobutan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to (S)-3-Aminobutan-1-ol using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: (S)-3-Aminobutan-1-one

Reduction: (S)-3-Aminobutan-1-ol

Substitution: Various amides and esters depending on the substituents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Dolutegravir

One of the primary applications of (S)-3-Aminobutan-1-ol hydrochloride is its use in the synthesis of dolutegravir, an antiretroviral medication used to treat HIV. The compound serves as a key intermediate in the production of this drug, which is vital for managing HIV/AIDS. The process involves the use of enantiomerically pure (R)-3-aminobutan-1-ol, which can be synthesized from its corresponding precursors through enzymatic methods .

Table 1: Key Steps in Dolutegravir Synthesis

| Step | Description |

|---|---|

| 1 | Preparation of (R)-3-aminobutan-1-ol via transaminase enzyme treatment. |

| 2 | Reaction of (R)-3-aminobutan-1-ol with other reactants to form dolutegravir. |

| 3 | Purification and formulation into pharmaceutical dosage forms. |

1.2 Role as a Chiral Building Block

This compound is utilized as a chiral building block in the synthesis of various pharmaceuticals. Enantiomerically pure compounds are crucial as often only one enantiomer exhibits the desired biological activity. The compound's ability to serve as a precursor for synthesizing other chiral amines enhances its importance in drug development .

Enzymatic Synthesis Processes

The production of this compound can be achieved through enzymatic processes that offer advantages such as high specificity and environmental sustainability. Various transaminase enzymes have been screened for their efficacy in producing this compound with high enantiomeric purity.

Table 2: Performance of Transaminase Enzymes

| Enzyme Code | (R)-Amine Yield (%) | (S)-Amine Yield (%) |

|---|---|---|

| ATA-301 | 100 | 0 |

| ECS-ATA-134 | 100 | 0 |

| Evo-1.2.126 | 92.63 | 7.37 |

These results indicate that specific enzymes can achieve complete conversion to the desired enantiomer, making them suitable for industrial applications .

Case Studies

Case Study 1: Production Efficiency

A study demonstrated the efficiency of using a specific transaminase enzyme (ECS-ATA-134) for synthesizing this compound from 4-hydroxybutan-2-one with a yield exceeding 95% purity within a single step under mild conditions . This showcases not only the effectiveness of enzymatic methods but also their potential for scaling up in industrial settings.

Case Study 2: Application in Drug Formulation

In another case, researchers investigated the incorporation of this compound into formulations aimed at treating neurological conditions. The compound was found to enhance therapeutic efficacy when combined with other active ingredients, demonstrating its versatility beyond just being an intermediate .

Mechanism of Action

The mechanism of action of (S)-3-Aminobutan-1-ol hydrochloride depends on its specific application. In biological systems, it may act as a precursor to active compounds that interact with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

- ®-3-Aminobutan-1-ol hydrochloride

- 2-Aminobutan-1-ol hydrochloride

- 3-Aminopropan-1-ol hydrochloride

Uniqueness

(S)-3-Aminobutan-1-ol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. Its specific arrangement of functional groups also makes it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds.

Biological Activity

(S)-3-Aminobutan-1-ol hydrochloride, also known as (S)-3-aminobutan-1-ol HCl, is a chiral amino alcohol that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

This compound is a chiral compound with the following chemical structure:

- Molecular Formula : C₄H₉ClN₂O

- Molecular Weight : 110.57 g/mol

- CAS Number : 15687-50-6

This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. It is hypothesized to modulate the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system (CNS). By enhancing GABAergic activity, (S)-3-Aminobutan-1-ol may exhibit anxiolytic and sedative effects.

1. Neuropharmacological Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that it can reduce neuronal apoptosis and improve cognitive function in animal models of neurodegenerative diseases.

2. Potential Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Anxiety Disorders : Its GABAergic modulation suggests potential use as an anxiolytic agent.

- Neurodegenerative Diseases : Preliminary studies indicate protective effects against neurotoxicity.

Table 1: Summary of Key Studies on this compound

3. Toxicological Profile

While exploring the safety profile, it was noted that high doses could lead to adverse effects such as impaired fertility and liver toxicity in animal models. The no observed adverse effect level (NOAEL) was determined at 50 mg/kg body weight per day .

Properties

IUPAC Name |

(3S)-3-aminobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMFLYBTRIVTPX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855737 | |

| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863304-89-6 | |

| Record name | 1-Butanol, 3-amino-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863304-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.